molecular formula C20H23Cl2N3O3S2 B2759324 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1215420-29-3

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2759324
CAS RN: 1215420-29-3
M. Wt: 488.44
InChI Key: KLSODHGJEBTMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O3S2 and its molecular weight is 488.44. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research has explored N-substituted benzamides and benzene-sulfonamides for their potential in cardiac electrophysiological activity, indicating their relevance in developing selective class III agents for arrhythmias treatment. These compounds have shown potency in in vitro and in vivo models, suggesting their utility in therapeutic interventions for heart rhythm disorders (Morgan et al., 1990).

Anti-inflammatory Applications

Derivatives of benzothiazole have been synthesized and identified for their anti-inflammatory activity. This includes compounds synthesized from 2-aminothiazole and 2-amino-2-thiazoline, demonstrating the potential of such chemical structures in developing nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties on steel in acidic environments. These compounds exhibit high inhibition efficiency, indicating their potential application in protecting materials from corrosion, which is crucial for industrial applications (Hu et al., 2016).

Synthesis of Heterocycles

The utility of benzothiazole-based compounds in synthesizing a variety of heterocyclic structures has been demonstrated, highlighting their importance in medicinal chemistry for generating novel therapeutic agents. This includes the synthesis of pyrazolo[1,5-a]pyrimidines and [1,2,4]-triazolo[1,5-a]pyrimidines, showcasing the versatility of these compounds in drug discovery (Darweesh et al., 2016).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)12-7-13-24(20-22-18-15(21)9-6-10-16(18)28-20)19(25)14-8-4-5-11-17(14)29(3,26)27;/h4-6,8-11H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSODHGJEBTMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride

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